molecular formula C21H23N3O13S B587782 7-Nitrosancycline Monosulfate CAS No. 5679-01-6

7-Nitrosancycline Monosulfate

Cat. No.: B587782
CAS No.: 5679-01-6
M. Wt: 557.483
InChI Key: XBWOBWVIKAUTBJ-LIRJOIMWSA-N
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Description

7-Nitrosancycline Monosulfate: is a chemical compound with the molecular formula C21H23N3O13S and a molecular weight of 557.48 g/mol . It is a derivative of tetracycline, specifically modified to include a nitro group at the 7th position and a sulfate group. This compound is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

    Nitration: The introduction of a nitro group at the 7th position of the tetracycline molecule. This is usually achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Sulfation: The addition of a sulfate group to the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 7-Nitrosancycline Monosulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitrosancycline Monosulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts bacterial growth and replication, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfate group, which confer distinct chemical and biological properties. These modifications can enhance its antibacterial activity and alter its pharmacokinetic profile compared to other tetracycline derivatives .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30;1-5(2,3)4/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t7-,9-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOBWVIKAUTBJ-LIRJOIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858200
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-01-6
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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